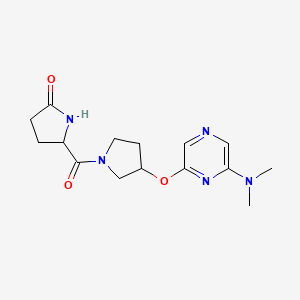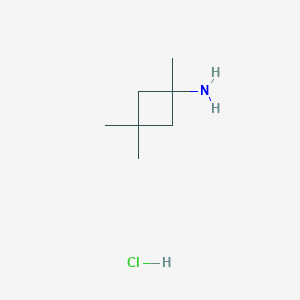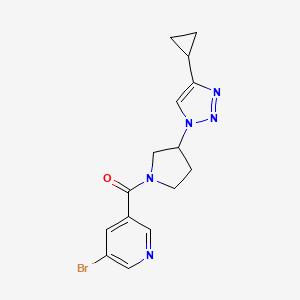![molecular formula C12H6N4O3 B2376698 2-amino-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3,4,4-tricarbonitrile CAS No. 41278-96-0](/img/structure/B2376698.png)
2-amino-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3,4,4-tricarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, also known as 2-amino-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3,4,4-tricarbonitrile, has a molecular weight of 254.2 . It is a chemical compound with the IUPAC name 2-amino-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3,4,4-tricarbonitrile .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H6N4O3/c1-6-2-8-9(11(17)18-6)12(4-14,5-15)7(3-13)10(16)19-8/h2H,16H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 254.2 . It has a complex structure with 12 carbon atoms, 6 hydrogen atoms, 4 nitrogen atoms, and 3 oxygen atoms .Scientific Research Applications
Crystal Structure Analysis
- The compound's crystal structure has been analyzed, showing that all atoms of the pyran ring are coplanar, differing from other similar compounds. This is significant for understanding its molecular interactions and stability (Wang et al., 2005).
Electrocatalytic Applications
- This compound is used in "one-pot" electrocatalytic transformations to create cyano-functionalized pyrano[4,3-b]pyran systems. These systems are promising for biomedical applications, highlighting its potential in medical research (Elinson et al., 2013).
Photovoltaic Properties
- 2-Amino-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3,4,4-tricarbonitrile derivatives have been studied for their photovoltaic properties, crucial in the development of organic-inorganic photodiode fabrication (Zeyada et al., 2016).
Non-linear Optical Properties
- The compound exhibits significant non-linear optical (NLO) properties, as demonstrated in a study synthesizing novel chromene derivatives. This suggests its potential use in optical materials and technologies (Arif et al., 2022).
Synthesis Techniques
- Various techniques for synthesizing this compound and its derivatives have been explored, including methods using microwave irradiation and one-pot reactions. These methods are critical for its efficient production and application in various fields (Tu et al., 2002).
Derivative Compounds
- Research has focused on creating derivative compounds with potential biomedical applications. This includes exploring different catalytic methods and reaction conditions to enhance the compound's utility in medical and pharmaceutical research (Abyar et al., 2019).
Safety and Hazards
The safety information available indicates that this compound may require certain precautions during handling. The safety pictograms associated with this compound include GHS07, which represents a warning . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
properties
IUPAC Name |
2-amino-7-methyl-5-oxopyrano[4,3-b]pyran-3,4,4-tricarbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N4O3/c1-6-2-8-9(11(17)18-6)12(4-14,5-15)7(3-13)10(16)19-8/h2H,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVXJMYZCKUMCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=O)O1)C(C(=C(O2)N)C#N)(C#N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-fluorobenzyl)thio)-9-(3-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2376615.png)




![2-Chloro-N-[2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethyl]acetamide](/img/structure/B2376622.png)
![5-Chloro-4-[(4-chlorophenyl)sulfanylmethyl]-1-methyl-3-[(4-methylphenyl)sulfanylmethyl]pyrazole](/img/structure/B2376624.png)

![N-(3,5-dimethylphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2376628.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2376629.png)



![1-(4-((4-Methoxy-[1,4'-bipiperidin]-1'-yl)sulfonyl)phenyl)ethanone](/img/structure/B2376638.png)